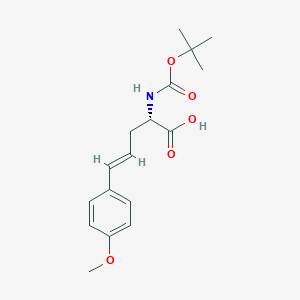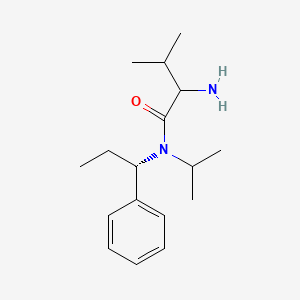![molecular formula C9H6INO2S B13085241 Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is an organic compound with the molecular formula C9H6INO2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thienopyridine precursor. One common method involves the reaction of a thienopyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thienopyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Require palladium catalysts and ligands, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
Uniqueness
Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization through substitution and coupling reactions. This property distinguishes it from other thienopyridine derivatives that may lack such reactive sites .
Properties
Molecular Formula |
C9H6INO2S |
|---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6INO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
XFGQGROHJWJCMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)


![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)



![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)

